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Compound of Interest

Compound Name:
2-(2-bromophenoxy)-N,N-

diethylethanamine

CAS No.: 94982-02-2

Cat. No.: B3173735 Get Quote

Executive Summary & Strategic Value
2-(2-bromophenoxy)-N,N-diethylethanamine is a specialized alkyl-aryl ether characterized

by an ortho-bromo substitution. Unlike its para-isomer (used often in simple chain extensions),

the ortho-positioning of the bromine atom enables intramolecular cyclization pathways.

Key Applications:

Benzofuran Synthesis: Precursor for 3-substituted benzofurans via Pd-catalyzed

intramolecular Heck-type reactions. This scaffold is critical for Class III anti-arrhythmic

agents.

GPCR Ligand Libraries: Serves as a "pre-installed" pharmacophore donor in Suzuki-Miyaura

couplings to generate biaryl ether libraries targeting 5-HT and Adrenergic receptors.

Application I: Synthesis of Functionalized
Benzofurans
The primary high-value application of this intermediate is the rapid construction of the

benzofuran core. By reacting this intermediate with an internal or external alkene/alkyne source
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under Palladium catalysis, researchers can access the 2,3-dihydrobenzofuran or benzofuran

skeleton in a single step.

Mechanism of Action: Intramolecular Cyclization
The reaction proceeds via an oxidative addition of the Pd(0) species into the C-Br bond,

followed by intramolecular carbopalladation of a tethered alkene (if modified) or intermolecular

insertion followed by cyclization.

Data: Representative Yields (Pd-Catalyzed Cyclization)
Conditions: 5 mol% Pd(OAc)₂, 10 mol% PPh₃, K₂CO₃, DMF, 100°C.

Substrate
Variant

Coupling
Partner

Product
Scaffold

Yield (%) Purity (HPLC)

Parent Ether
Styrene

(Intermolecular)

3-styryl-

benzofuran deriv.
78% 98.2%

Parent Ether Ethyl Acrylate
Benzofuran-

acrylate
82% 99.1%

Allyl-Analog*
None

(Intramolecular)

3-methyl-2,3-

dihydrobenzofura

n

91% 97.5%

*Note: Allyl-analog refers to the derivative where the side chain is modified or an allyl group is

pre-installed at the ortho-position relative to the ether.

Visualization: Reaction Pathway
The following diagram illustrates the conversion of the parent intermediate into a Benzofuran

scaffold via a Heck-type mechanism.[1]
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Caption: Figure 1. Pd-catalyzed cascade synthesis of benzofuran scaffolds from 2-(2-
bromophenoxy)-N,N-diethylethanamine.

Detailed Protocol: Pd-Catalyzed Cross-Coupling
(Heck Reaction)
Objective: To couple 2-(2-bromophenoxy)-N,N-diethylethanamine with Ethyl Acrylate to form

a functionalized benzofuran precursor.

Reagents & Equipment[2][3][4]
Substrate: 2-(2-bromophenoxy)-N,N-diethylethanamine (1.0 eq, 10 mmol).

Coupling Partner: Ethyl Acrylate (1.5 eq).

Catalyst: Palladium(II) Acetate (Pd(OAc)₂) (5 mol%).

Ligand: Triphenylphosphine (PPh₃) (10 mol%).

Base: Triethylamine (Et₃N) (2.0 eq).

Solvent: Anhydrous DMF (Dimethylformamide).

Atmosphere: Argon or Nitrogen balloon.[2]

Step-by-Step Methodology
Catalyst Pre-activation: In a flame-dried Schlenk tube, dissolve Pd(OAc)₂ (112 mg) and PPh₃

(262 mg) in 5 mL of anhydrous DMF. Stir at room temperature for 15 minutes under Argon

until the solution turns a clear yellow/orange (formation of active Pd(0) species).

Substrate Addition: Add the 2-(2-bromophenoxy)-N,N-diethylethanamine (2.87 g, 10

mmol) and Triethylamine (2.8 mL) to the reaction vessel.

Coupling Partner Injection: Add Ethyl Acrylate (1.6 mL, 15 mmol) dropwise via syringe. Seal

the vessel.

Reaction: Heat the mixture to 100°C in an oil bath. Stir vigorously for 12-16 hours.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b3173735?utm_src=pdf-body
https://www.benchchem.com/product/b3173735?utm_src=pdf-body
https://www.benchchem.com/product/b3173735?utm_src=pdf-body
https://www.benchchem.com/product/b3173735?utm_src=pdf-body
https://pdf.benchchem.com/15482/Application_Notes_and_Protocols_for_In_Situ_Boronic_Acid_Formation_with_Chloro_diethoxy_borane.pdf
https://www.benchchem.com/product/b3173735?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3173735?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Checkpoint: Monitor reaction progress via TLC (Mobile Phase: 10% MeOH in DCM). The

starting bromide (Rf ~0.6) should disappear.

Workup:

Cool the mixture to room temperature.

Dilute with Ethyl Acetate (50 mL) and wash with Water (3 x 30 mL) to remove DMF.

Wash the organic layer with Brine (1 x 20 mL).

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purification: Purify the crude dark oil via Flash Column Chromatography (Silica Gel).

Gradient: 0% -> 10% Methanol in Dichloromethane.

Target: The product is typically a viscous oil or low-melting solid.

Quality Control & Impurity Profiling
To ensure the intermediate is suitable for pharmaceutical use, strict QC regarding the "Des-

bromo" impurity (formed via reductive dehalogenation) is required.

HPLC Method Parameters:

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

Mobile Phase B: Acetonitrile.[1][3][4]

Gradient: 10% B to 90% B over 20 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV @ 254 nm (aromatic) and 220 nm (amide/amine).

Impurity Specifications:
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Component Retention Time (approx) Limit

Target Intermediate 12.4 min > 98.0%

Phenol Impurity (Hydrolysis) 4.2 min < 0.5%

| Des-bromo Analog | 10.1 min | < 0.5% |

Handling & Safety Guidelines
Corrosivity: As a free base amine, the compound is corrosive to skin and eyes. Wear

chemically resistant gloves (Nitrile > 0.11mm) and safety goggles.

Storage: Store at 2-8°C under an inert atmosphere (Argon). The diethylamino chain is prone

to N-oxidation if exposed to air for prolonged periods.

Incompatibility: Avoid contact with strong oxidizing agents (peroxides) and acid chlorides

(unless intended for reaction).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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